L-Methionine-1-13C is a stable isotope-labeled form of the amino acid L-methionine, where the carbon atom at position one is replaced with the carbon-13 isotope. This compound plays a significant role in various biochemical and metabolic processes, particularly in studies involving isotopic labeling and tracing in biological systems. L-Methionine is essential for protein synthesis and serves as a precursor for several important biomolecules, including S-adenosylmethionine, which is a universal methyl donor.
L-Methionine-1-13C is classified as an amino acid and a stable isotope compound. It falls under the category of labeled compounds used in metabolic studies, particularly in the fields of biochemistry and molecular biology.
The synthesis of L-Methionine-1-13C can be achieved through several methods:
The enzymatic synthesis typically involves:
L-Methionine-1-13C has a molecular formula of C5H11NO2S, with a molecular weight of approximately 150.20 g/mol. The structural representation includes:
The compound's CAS number for the labeled form is 81202-04-2, while the unlabeled form's CAS number is 63-68-3 . The presence of the carbon-13 isotope alters its NMR characteristics, making it useful for metabolic studies.
L-Methionine participates in several key biochemical reactions:
The reaction mechanisms often involve:
The mechanism by which L-Methionine-1-13C exerts its effects primarily revolves around its role in methylation reactions. The carbon-13 label allows researchers to trace metabolic pathways involving methylation and other transformations.
Studies utilizing isotopic labeling have shown that the incorporation of carbon-13 into biomolecules can be quantitatively analyzed using nuclear magnetic resonance techniques, providing insights into metabolic fluxes and enzyme activities .
Relevant data indicates that L-Methionine-1-13C has a chemical purity of approximately 98%, making it suitable for scientific applications .
L-Methionine-1-13C has several scientific applications:
The biosynthesis of L-methionine-1-¹³C involves highly compartmentalized metabolic pathways that direct ¹³C-labeled precursors to specific molecular positions. In plants and microorganisms, the methyl carbon of methionine originates from one-carbon (C1) units derived from serine via 5,10-methylenetetrahydrofolate (5,10-CH₂-THF), which is reduced to 5-methyltetrahydrofolate (5-CH₃-THF) [1] [4]. This C1 unit is transferred to homocysteine via methionine synthase, resulting in the selective labeling of the sulfur-bound methyl group (C-1 position) when ¹³C-labeled precursors (e.g., [¹³C]formate or [¹³C]serine) are introduced [3] [6]. The fidelity of this labeling is influenced by:
Table 1: Primary Carbon Sources for Methionine Methyl Group Biosynthesis
Precursor | Enzyme System Involved | ¹³C-Labeling Efficiency (%) | Key Regulatory Factors |
---|---|---|---|
L-Serine-3-¹³C | Serine hydroxymethyltransferase | 92–97 | Folate pool status, NADPH availability |
Sodium [¹³C]formate | Formate-THF ligase | 78–85 | ATP dependence, THF availability |
[¹³C]Methanol | Methanol dehydrogenase | 95–99 (methylotrophs) | Oxygen tension, pyrroloquinoline quinone cofactor |
A universal ¹³C depletion of 10–40‰ is observed in O-/N-methyl groups of natural products compared to their parent molecules, attributed to kinetic isotope effects (KIEs) during enzymatic methyl transfer [1]. Methionine synthase (MetE/MetH) catalyzes the transfer of the methyl group from 5-CH₃-THF to homocysteine, exhibiting a normal ¹³C KIE of 1.024–1.032 due to:
Table 2: Magnitude of ¹³C Depletion in Biogenic Methyl Groups
Compound | Methyl Group Type | ¹³C Depletion (‰) | Proposed Primary KIE Source |
---|---|---|---|
Caffeine | N-methyl | 10–40 | Substrate-specific methyltransferases |
Pectin | O-methyl | ~33 | Methionine synthase + AdoMet synthetase |
Ferulic acid | O-methyl | ~20 | Caffeoyl-CoA O-methyltransferase |
Vanilla planifolia | O-methyl | <5 | Minimal fractionation in vanillin biosynthesis |
5-CH₃-THF serves as the immediate methyl donor for methionine biosynthesis and exhibits intrinsic isotopic fractionation during enzymatic processing [1]. Experimental and theoretical evidence confirms:
Methionine synthases are phylogenetically divided into cobalamin-dependent (MetH) and cobalamin-independent (MetE) enzymes, which exhibit distinct isotopic fractionation behaviors:
Table 3: Functional and Isotopic Comparison of Methionine Synthases
Feature | Cobalamin-Independent (MetE) | Cobalamin-Dependent (MetH) |
---|---|---|
Molecular Mass | ~86 kDa | ~140 kDa |
Metal Cofactors | Zn²⁺ (essential for Hcy activation) | Zn²⁺ (Hcy site), Cobalamin (Co⁺/Co³⁺) |
Catalytic Rate (kₐₜ) | 0.5–2 s⁻¹ | 10–20 s⁻¹ |
¹³C KIE (Methyl Transfer) | 1.028–1.032 | 1.012–1.015 |
Thermal Stability | Moderate (Tₘ = 45–50°C in mesophiles) | Low (requires domain coordination) |
Domain Architecture | Dual (βα)₈ barrel | 5 modular domains (Hcy, Fol, Cap, Cob, Act) |
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